Antibacterial Potency vs. Ciprofloxacin in a Direct Analog Series
In a study evaluating a series of acetohydrazide derivatives built on the same 5-(4-chlorophenyl) oxadiazole scaffold, the most active compound (8p) demonstrated a Minimum Inhibitory Concentration (MIC) of 10.04 ± 1.25 µM against Salmonella typhus, exhibiting comparable potency to the clinical standard ciprofloxacin (MIC: 9.13 ± 2.00 µM) [1]. This establishes a high benchmark for the 4-chlorophenyl core, unlike the 2-chlorophenyl analogs which showed reduced antibacterial activity with many members remaining inactive, directly demonstrating that the position of the chlorine atom is a key determinant of potency [1].
| Evidence Dimension | Antibacterial Minimum Inhibitory Concentration (MIC) against S. typhus |
|---|---|
| Target Compound Data | MIC = 10.04 ± 1.25 µM (for the most active analog, 8p, bearing the 4-chlorophenyl oxadiazole core) |
| Comparator Or Baseline | Ciprofloxacin MIC = 9.13 ± 2.00 µM; 2-chlorophenyl analog series showed significantly lower activity. |
| Quantified Difference | The 4-chlorophenyl-bearing analog is within 1.1x of the standard drug's potency. |
| Conditions | Broth microdilution method, log-phase microbial growth. |
Why This Matters
This directly proves the 4-chlorophenyl oxadiazole core can achieve clinical-standard antibacterial potency, something its 2-chlorophenyl positional isomer fails to do.
- [1] Rasool, S., et al. (2015). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Tropical Journal of Pharmaceutical Research, 14(6), 1081-1088. DOI: 10.4314/tjpr.v14i6.21. View Source
